Phenylphosphine

Catalog No.
S1891542
CAS No.
638-21-1
M.F
C6H7P
C6H5PH2
C6H7P
M. Wt
110.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphine

CAS Number

638-21-1

Product Name

Phenylphosphine

IUPAC Name

phenylphosphane

Molecular Formula

C6H7P
C6H5PH2
C6H7P

Molecular Weight

110.09 g/mol

InChI

InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2

InChI Key

RPGWZZNNEUHDAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Sol in alkali; very sol in alcohol and ether
Insoluble in water
Solubility in water: none
Insoluble

Canonical SMILES

C1=CC=C(C=C1)P

Phenylphosphine is a colorless liquid known for its intense penetrating odor. It is the phosphorus analog of aniline and belongs to the class of primary phosphines. The compound is characterized by its high oxidizability and reactivity, particularly in the presence of moisture or acids, which can lead to the generation of toxic phosphine gas. Its physical properties include a boiling point of approximately 160–162 °C and a density greater than that of water .

Phenylphosphine is a hazardous compound due to several factors:

  • Toxicity: It is toxic by inhalation, ingestion, and skin contact []. Exposure can cause respiratory problems, irritation of the skin and eyes, and damage to the nervous system [].
  • Flammability: Phenylphosphine is combustible and can ignite spontaneously in air at high concentrations [].
  • Reactivity: It reacts readily with oxygen and other oxidizing agents, releasing toxic fumes [].

Safety precautions when handling phenylphosphine include:

  • Working in a well-ventilated fume hood
  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator
  • Following safe handling procedures for flammable and toxic chemicals

  • Oxidation: When exposed to air, phenylphosphine oxidizes to form phenylphosphine oxide:
    C6H5PH2+O2C6H5P OH 2\text{C}_6\text{H}_5\text{PH}_2+\text{O}_2\rightarrow \text{C}_6\text{H}_5\text{P OH }_2
  • Allylic Addition: It can react with acrylonitrile to produce bis(2-cyanoethylphenyl)phosphine:
    C6H5PH2+2CH2=CHCNC6H5P CH2CH2CN 2\text{C}_6\text{H}_5\text{PH}_2+2\text{CH}_2=\text{CHCN}\rightarrow \text{C}_6\text{H}_5\text{P CH}_2\text{CH}_2\text{CN }_2
  • Metal Complex Formation: Phenylphosphine readily forms complexes with various metal ions, which can lead to the formation of clusters .

Phenylphosphine exhibits notable biological activity. Studies indicate that it can affect blood composition, potentially leading to anemia and other hematological changes upon exposure. Symptoms in animal models include loss of appetite, diarrhea, and dermatitis. The compound has been shown to target multiple organ systems, including the central nervous system and reproductive system .

Phenylphosphine can be synthesized through several methods:

  • Reduction of Dichlorophenylphosphine: A common method involves reducing dichlorophenylphosphine using lithium aluminum hydride in an inert atmosphere:
    2C6H5PCl2+LiAlH42C6H5PH2+Li++Al3++4Cl2\text{C}_6\text{H}_5\text{PCl}_2+\text{LiAlH}_4\rightarrow 2\text{C}_6\text{H}_5\text{PH}_2+\text{Li}^++\text{Al}^{3+}+4\text{Cl}^-
  • Free Radical Addition Reactions: Phenylphosphine can also be synthesized through free radical addition reactions with various substrates .

Phenylphosphine finds diverse applications:

  • Precursor for Organophosphorus Compounds: It serves as a building block for synthesizing more complex organophosphorus compounds.
  • Polymer Synthesis: The compound can be utilized in polymerization processes to create flame-retardant materials when combined with other monomers like divinylbenzene .
  • Coordination Chemistry: It acts as a ligand in coordination complexes, enhancing the reactivity and stability of metal ions .

Research on phenylphosphine's interactions highlights its reactivity with moisture, acids, and oxidizers. Its phosphide form can generate toxic phosphine gas upon contact with water or acidic conditions. Furthermore, phenylphosphine's ability to form complexes with metals has been extensively studied for its implications in catalysis and material science .

Phenylphosphine shares similarities with various other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TriphenylphosphineC₁₈H₁₅PCommonly used as a reagent; less volatile than phenylphosphine.
DiphenylphosphineC₁₄H₁₅PUsed in organic synthesis; more stable than phenylphosphine.
PhenyldiphenylphosphineC₁₈H₁₅PExhibits similar reactivity but has different steric properties.
PhosphaalkenesVariableReactive intermediates in organic synthesis; differ in bonding structure.

Phenylphosphine stands out due to its high reactivity and ability to serve as both a ligand and a precursor for diverse chemical syntheses.

Physical Description

Phenyl phosphine is a clear colorless liquid. (NTP, 1992)
COLOURLESS LIQUID WITH PUNGENT ODOUR.
Clear, colorless liquid with a foul odor.

Color/Form

Clear, colorless liquid

XLogP3

1.8

Boiling Point

320 to 322 °F at 760 mm Hg (NTP, 1992)
160.5 °C
160 °C
320°F

Vapor Density

3.79 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 3.8
3.79

Density

1.001 at 59 °F (NTP, 1992)
Specific gravity @ 15 °C = 1.001
Relative density (water = 1): 1.00
1.001 at 59°F
(59°F): 1.001

LogP

log Kow = 1.49 /Estimated/

Odor

Foul odo

UNII

856X9KP929

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

638-21-1

Wikipedia

Phenylphosphine

Methods of Manufacturing

Primary phosphines are produced selectively, though only in moderate yield, by the acid-catalyzed reaction of phosphine with alkenes. /Primary phosphines/

Storage Conditions

Fireproof. Well closed. Keep in a well-ventilated room.

Dates

Modify: 2023-08-16
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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